molecular formula C29H47NO3 B12314879 (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

Cat. No.: B12314879
M. Wt: 457.7 g/mol
InChI Key: NCBPLNBLFBFOGA-KUBAVDMBSA-N
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Description

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple double bonds and hydroxyl groups, making it a subject of interest in organic chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves multiple steps, typically starting with the preparation of the docosahexaenoic acid (DHA) backbone. The hydroxyl groups are introduced through selective oxidation reactions, and the final amide formation is achieved using coupling reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .

Mechanism of Action

The mechanism of action of (4Z,7Z,10Z,13,16,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide involves its interaction with cellular membranes and signaling pathways. The hydroxyl groups and double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and function. It may also interact with specific receptors and enzymes, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z,7Z,10Z,13Z,16Z,19Z)-2,3-dihydroxypropyl docosa-4,7,10,13,16,19-hexaenoate
  • (4Z,7Z,10Z,13Z,16Z,19Z)-ethyl docosa-4,7,10,13,16,19-hexaenoate
  • Monodocosahexaenoin

Uniqueness

Compared to similar compounds, (4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide stands out due to its specific amide linkage and the presence of multiple hydroxyl groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H47NO3

Molecular Weight

457.7 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C29H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-29(33)30-25-22-21-23-28(26-31)27-32/h3-4,6-7,9-10,12-13,15-16,18-19,28,31-32H,2,5,8,11,14,17,20-27H2,1H3,(H,30,33)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

NCBPLNBLFBFOGA-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCCCC(CO)CO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCCCC(CO)CO

Origin of Product

United States

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